N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]cyclohexanecarboxamide;hydrochloride
Description
This compound is a benzothiazole derivative featuring a fused 1,4-dioxino ring system and a cyclohexanecarboxamide moiety substituted with a dimethylaminoethyl group. The hydrochloride salt enhances solubility, a critical factor for bioavailability. Benzothiazole scaffolds are pharmacologically significant due to their interactions with biological targets, including enzymes and receptors, via hydrogen bonding, π-π stacking, and hydrophobic interactions .
Properties
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]cyclohexanecarboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3S.ClH/c1-22(2)8-9-23(19(24)14-6-4-3-5-7-14)20-21-15-12-16-17(13-18(15)27-20)26-11-10-25-16;/h12-14H,3-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYUHDGWJAUNNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=CC3=C(C=C2S1)OCCO3)C(=O)C4CCCCC4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]cyclohexanecarboxamide;hydrochloride is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.
Synthesis
The synthesis of this compound involves the reaction of 6-substituted benzothiazoles with various amines and carboxylic acids under specific conditions. The synthetic pathway typically includes:
- Step 1: Formation of the benzothiazole core.
- Step 2: Introduction of the dioxin moiety.
- Step 3: Coupling with dimethylaminoethyl and cyclohexanecarboxamide groups.
These steps are crucial for achieving the desired pharmacological properties.
Antitumor Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of benzothiazole have shown significant inhibition of cancer cell proliferation in various lines such as A431 and A549. Specifically:
- Mechanism: The compound appears to inhibit key signaling pathways involved in cancer progression, including the AKT and ERK pathways. This inhibition leads to reduced cell migration and promotes apoptosis in cancer cells .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies indicate that it can significantly reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests a dual mechanism where it not only targets cancer cells but also modulates inflammatory responses that can exacerbate tumor growth .
Antibacterial Activity
Benzothiazole derivatives have historically exhibited antibacterial properties. Although specific data on this compound's antibacterial activity is limited, related compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The biological assays typically involve testing against standard bacterial strains at varying concentrations .
Case Studies
-
Case Study: Anticancer Efficacy
- Objective: To evaluate the anticancer effects of the compound in vitro.
- Methodology: Treatment of A431 and A549 cell lines with varying concentrations (1, 2, and 4 μM).
- Results: Significant inhibition of cell proliferation was observed alongside induction of apoptosis.
-
Case Study: Anti-inflammatory Assessment
- Objective: To assess the anti-inflammatory potential.
- Methodology: Measurement of cytokine levels post-treatment.
- Results: Notable reduction in IL-6 and TNF-α levels was recorded, indicating effective modulation of inflammatory pathways.
Research Findings
A summary table of key findings related to the biological activity is presented below:
Scientific Research Applications
Chemical Characteristics
- Molecular Formula : C16H19N3O5S2
- Molecular Weight : 397.5 g/mol
- IUPAC Name : N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]cyclohexanecarboxamide;hydrochloride
Biological Activities
The compound exhibits several biological activities that make it a candidate for further research:
- Anticancer Properties : Preliminary studies indicate that this compound may possess antiproliferative effects against various cancer cell lines. It has been shown to inhibit cancer cell growth by targeting specific signaling pathways associated with cell proliferation and survival.
- Anti-inflammatory Effects : The compound has demonstrated the ability to modulate inflammatory responses by inhibiting the release of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β). This suggests potential applications in treating inflammatory diseases.
- Antimicrobial Activity : Research has indicated that derivatives of benzothiazole compounds exhibit antimicrobial properties. The unique structure of this compound may enhance its effectiveness against a range of pathogens.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- Anticancer Study : In vitro experiments demonstrated that this compound exhibited significant cytotoxicity against breast cancer cell lines. The study suggested that the compound's mechanism involved cell cycle arrest and apoptosis induction (Lee et al., 2020).
- Anti-inflammatory Research : A study focused on the compound's anti-inflammatory properties showed that it effectively reduced IL-1β levels in macrophages stimulated with lipopolysaccharides (LPS). This highlights its potential as a therapeutic agent for inflammatory diseases (Madasani et al., 2023).
- Antimicrobial Evaluation : Research investigating the antimicrobial activity of similar benzothiazole derivatives revealed promising results against various bacterial strains. The unique dioxin structure likely contributes to enhanced membrane permeability and interaction with microbial targets (Pingaew et al., 2022).
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
Table 1: Key Structural and Physicochemical Comparisons
Methodological Considerations for Similarity Assessment
As highlighted in , structural similarity metrics (e.g., Tanimoto coefficients, pharmacophore mapping) are critical for virtual screening. The target compound shares a benzothiazole-dioxino scaffold with analogs in –2 and 6, suggesting overlapping bioactivity profiles. However, substituent variations significantly alter physicochemical properties, underscoring the need for multi-parameter optimization in drug design .
Q & A
Q. What are the recommended methodologies for synthesizing and purifying this compound given its complex heterocyclic structure?
Methodological Answer:
- Multi-Step Synthesis : Prioritize modular synthesis to construct the benzothiazole and dioxane moieties separately before coupling.
- Computational Reaction Path Search : Use quantum chemical calculations (e.g., density functional theory, DFT) to predict feasible reaction pathways and intermediates, reducing trial-and-error experimentation .
- Purification : Employ gradient chromatography (HPLC or flash chromatography) to separate stereoisomers, followed by crystallization in polar aprotic solvents (e.g., acetonitrile) to enhance purity.
- Validation : Cross-reference computed reaction pathways with experimental yields using kinetic profiling.
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substituent positions and stereochemistry, particularly for the cyclohexane and dimethylaminoethyl groups.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and fragmentation patterns.
- X-ray Crystallography : Resolve ambiguous stereochemical configurations in crystalline forms.
- Cross-Validation : Combine spectroscopic data with computational predictions (e.g., simulated NMR spectra via Gaussian software) to resolve discrepancies .
Q. What safety protocols are essential for handling this hydrochloride salt in laboratory settings?
Methodological Answer:
- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Conduct experiments in fume hoods to mitigate inhalation risks from fine powders.
- Waste Disposal : Neutralize acidic residues (from hydrochloride counterion) with sodium bicarbonate before disposal in designated hazardous waste containers .
Q. How should researchers design experiments to assess the compound’s reactivity under varying conditions?
Methodological Answer:
- Factorial Design : Apply Design of Experiments (DoE) to systematically vary parameters (temperature, solvent polarity, catalyst loading).
- Iterative Feedback : Integrate experimental results with computational models (e.g., transition state analysis) to refine conditions iteratively .
- Control Groups : Include inert atmosphere (N/Ar) and moisture-free conditions to evaluate sensitivity to hydrolysis or oxidation.
Advanced Research Questions
Q. How can computational modeling predict the compound’s behavior in complex reaction systems?
Methodological Answer:
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate interactions between the compound and biological targets (e.g., enzyme active sites).
- Molecular Dynamics (MD) : Model solvation effects and conformational flexibility in aqueous/organic matrices.
- Software Integration : Use COMSOL Multiphysics for multiphysics simulations (e.g., diffusion-reaction coupling in catalytic systems) .
Q. How to resolve contradictions between computational predictions and experimental data for this compound?
Methodological Answer:
- Error Source Analysis : Check for approximations in DFT functionals (e.g., B3LYP vs. M06-2X) or solvent model inaccuracies.
- Sensitivity Testing : Vary computational parameters (basis sets, solvation radii) to identify robustness of predictions.
- Experimental Replication : Repeat assays under controlled conditions (e.g., inert atmosphere) to rule out environmental interference .
Q. What strategies optimize reaction yields for large-scale synthesis without compromising purity?
Methodological Answer:
- In-Situ Monitoring : Use inline FTIR or Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry dynamically.
- Membrane Technologies : Apply solvent-resistant nanofiltration to separate catalysts or byproducts continuously .
- Process Simulation : Model heat/mass transfer in reactor designs (e.g., plug-flow vs. stirred-tank reactors) using Aspen Plus or similar tools .
Q. What advanced techniques elucidate the compound’s reaction mechanisms at the molecular level?
Methodological Answer:
- Isotopic Labeling : Use - or -labeled reagents to trace bond cleavage/formation in hydrolysis or alkylation reactions.
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates to identify rate-determining steps.
- Transient Absorption Spectroscopy : Capture short-lived intermediates in photochemical reactions .
Q. How to determine thermodynamic and kinetic stability of this compound under varying pH and temperature?
Methodological Answer:
- Accelerated Stability Testing : Use thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds.
- pH-Rate Profiling : Measure degradation rates in buffered solutions (pH 1–13) to identify stability-optimized formulations.
- Arrhenius Analysis : Derive activation energy for degradation pathways from Arrhenius plots .
Q. What methodologies assess the compound’s potential toxicity and environmental impact?
Methodological Answer:
- In Vitro Assays : Conduct cytotoxicity screening (e.g., MTT assay on HepG2 cells) and genotoxicity tests (Ames test).
- Computational Toxicology : Predict ecotoxicity using QSAR models (e.g., EPA’s EPI Suite) to estimate biodegradation and bioaccumulation potential .
- Environmental Fate Studies : Simulate photodegradation in UV chambers and analyze metabolites via LC-MS/MS.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
